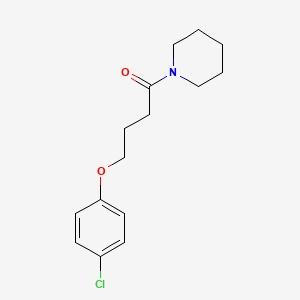

4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a N-acylpiperidine.

Biologische Aktivität

4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a compound of interest in pharmacological research due to its potential neuroleptic and psychotropic properties. This article explores the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a chlorophenoxy group, which contributes to its biological activity. The synthesis typically involves standard organic chemistry techniques, including nucleophilic substitutions and coupling reactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Neuroleptic Activity : This compound exhibits significant neuroleptic properties, comparable to those of established antipsychotic agents like haloperidol. It has been shown to influence dopamine receptors, particularly D2 receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .

- Mutagenic Potential : Research indicates that related compounds may possess mutagenic properties, as evidenced by studies showing leukaemogenic activity in animal models. The Ames test has also been utilized to evaluate the mutagenicity of similar structures, highlighting the need for caution in therapeutic applications .

- Antimicrobial Activity : Some derivatives of piperidine-based compounds have shown antibacterial effects against various strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activity of this compound involve:

- Dopamine Receptor Interaction : The compound likely acts as a dopamine antagonist, particularly at D2 receptors, leading to reduced dopaminergic activity associated with psychotic symptoms.

- Enzyme Inhibition : Certain synthesized derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, indicating potential applications in neurodegenerative diseases and gastrointestinal disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Neuroleptic Efficacy : A study conducted on a series of piperidine derivatives showed that specific modifications could enhance neuroleptic efficacy while reducing extrapyramidal side effects. For instance, compounds with benzimidazole substitutions exhibited improved pharmacological profiles compared to traditional antipsychotics .

- Mutagenicity Assessment : An investigation into the mutagenic effects of haloperidol-related compounds revealed significant leukaemogenic potential in animal models. This underscores the importance of thorough toxicological evaluations for any new therapeutic agents derived from this chemical class .

Data Table: Biological Activities

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

One of the primary applications of 4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone is in the development of antipsychotic medications. It is structurally related to haloperidol, a well-known antipsychotic agent. Research indicates that derivatives of this compound can exhibit similar pharmacological effects, potentially leading to new therapeutic options for managing psychiatric disorders .

Toxicological Studies

Research has also investigated the safety profile of this compound. In animal studies, it was observed that administration led to the development of monocytic-myeloid leukemias, raising concerns about its mutagenic potential . Such findings necessitate further investigation into its long-term effects and safety for human use.

Stabilizing Agents

In cosmetics, this compound can be utilized as a stabilizing agent within formulations. Its properties help maintain the efficacy and stability of active ingredients in topical applications. The incorporation of such compounds can enhance the overall performance of cosmetic products by improving their shelf life and effectiveness .

Skin Care Products

The compound's ability to interact with skin receptors positions it as a potential ingredient in skin care formulations aimed at improving skin hydration and texture. Its inclusion could lead to advancements in products designed for sensitive skin or specific dermatological conditions .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C15H20ClNO2 |

|---|---|

Molekulargewicht |

281.78 g/mol |

IUPAC-Name |

4-(4-chlorophenoxy)-1-piperidin-1-ylbutan-1-one |

InChI |

InChI=1S/C15H20ClNO2/c16-13-6-8-14(9-7-13)19-12-4-5-15(18)17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 |

InChI-Schlüssel |

GZCZNGWMCRHVAA-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.